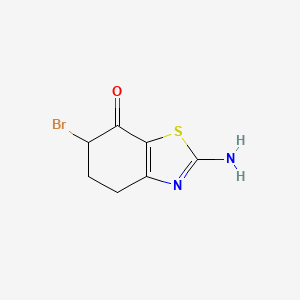

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

描述

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is an organic compound that belongs to the benzothiazolone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone typically involves the bromination of a precursor benzothiazolone compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps like purification through crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

科学研究应用

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action for compounds like 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

- 2-Amino-6-chloro-5,6-dihydro-7(4H)-benzothiazolone

- 2-Amino-6-fluoro-5,6-dihydro-7(4H)-benzothiazolone

- 2-Amino-6-iodo-5,6-dihydro-7(4H)-benzothiazolone

Uniqueness

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other halogenated derivatives.

生物活性

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone (CAS Number: 1001648-73-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H7BrN2OS, with a molecular weight of 247.11 g/mol. The compound features a benzothiazole ring, which is known for its diverse biological activities, particularly in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrN2OS |

| Molecular Weight | 247.11 g/mol |

| CAS Number | 1001648-73-2 |

| Solubility | Soluble in DMF |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that derivatives of benzothiazolone compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound and its analogs possess activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study evaluated the antibacterial efficacy of several benzothiazolone derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Standard Antibiotic (Ciprofloxacin) | 25 | Staphylococcus aureus |

The compound demonstrated promising antibacterial activity comparable to established antibiotics.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Assays

In a cytotoxicity assay performed on human cancer cell lines, the compound displayed dose-dependent inhibition of cell growth:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

These results indicate that higher concentrations of the compound significantly reduce cell viability, suggesting potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzothiazolone derivatives is crucial for optimizing their biological activity. Modifications at various positions on the benzothiazole ring can enhance potency and selectivity.

Key Findings in SAR Studies

- Bromine Substitution : The presence of bromine at the 6-position has been linked to increased antimicrobial activity.

- Amino Group : The amino group at the 2-position is essential for maintaining biological activity and enhancing solubility.

- Hydrogen Bonding : Compounds with additional hydrogen bond donors or acceptors tend to exhibit improved interactions with biological targets.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone, and what key reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 1,3-cyclohexanedione with bromine and thiourea, followed by purification through slow evaporation in ethyl acetate to obtain crystalline forms . Key factors include:

- Reagent stoichiometry : Excess bromine ensures complete halogenation of the cyclohexanedione precursor.

- Temperature control : Maintaining 50–60°C during cyclization minimizes side reactions.

- Purification : Ethyl acetate crystallization yields block-shaped crystals with >95% purity, as confirmed by X-ray diffraction .

Q. How does the crystal structure of 2-Amino-5,6-dihydro-7(4H)-benzothiazolone inform the conformational stability of its brominated analog?

- Methodological Answer : The non-brominated analog adopts a half-chair conformation with planar geometry (r.m.s. deviation: 0.0149 Å) except for disordered C4/C4' atoms . Bromination at the 6-position likely:

- Increases steric bulk , altering dihedral angles between the benzothiazolone core and substituents.

- Modifies hydrogen bonding : The amino group forms N–H···N (2.95 Å) and N–H···O (2.81 Å) interactions, which may shift with bromine’s electronegativity, affecting solubility and crystal packing .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vitro assays to evaluate dual inhibition of iNOS and NF-κB by brominated benzothiazolone derivatives?

- Methodological Answer :

- Cell lines : Use RAW 264.7 macrophages for iNOS inhibition (LPS-induced NO production) and HEK293 cells transfected with NF-κB luciferase reporters .

- Dose-response : Test compounds at 0.1–25 μg/mL to assess IC50 values while avoiding cytotoxicity (e.g., mammalian cell viability assays up to 25 μg/mL) .

- Controls : Include S-14080 (reference iNOS/NF-κB inhibitor) and monitor COX-2/LOX off-target effects .

Q. How can researchers resolve contradictions in SAR data when modifying carbon linker length in dimeric benzothiazolone-piperazine analogs?

- Methodological Answer :

- Systematic SAR : Synthesize homodimers (e.g., compounds 3a-j in ) with C2–C6 linkers and heterodimers with mixed chain lengths .

- Activity cliffs : Compare IC50 trends; e.g., compound 3j (C6 linker) showed superior in vivo anti-inflammatory activity vs. shorter chains, likely due to enhanced membrane permeability .

- Computational modeling : Use molecular dynamics to simulate linker flexibility and docking scores with iNOS/NF-κB binding pockets .

Q. What advanced computational strategies predict binding affinity of brominated benzothiazolones to inflammatory targets while accounting for solvent effects?

- Methodological Answer :

- Solvent-accessible surface area (SASA) : Incorporate implicit solvent models (e.g., GBSA) in docking studies to estimate desolvation penalties .

- Saliency mapping : Highlight critical substructures (e.g., benzothiazolone warhead) using graph convolutional networks to prioritize synthetic modifications .

- Free energy perturbation (FEP) : Quantify bromine’s impact on binding energy to iNOS’s heme cofactor .

Q. What experimental approaches are recommended for comparative pharmacokinetic analysis between brominated and non-brominated benzothiazolones?

- Methodological Answer :

- In vitro assays : Measure hepatic extraction ratio (Ehep) using human liver microsomes (HLM) and plasma protein binding (fu) via equilibrium dialysis .

- In vivo PK : Administer 10 mg/kg IV/orally in rodent models; quantify plasma levels via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify bromine-specific Phase I/II metabolites .

Q. Key Data from Evidence

属性

IUPAC Name |

2-amino-6-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFIWBGTVLJDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732351 | |

| Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001648-73-2 | |

| Record name | 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。